4,4'-Dipyridyl disulfide

説明

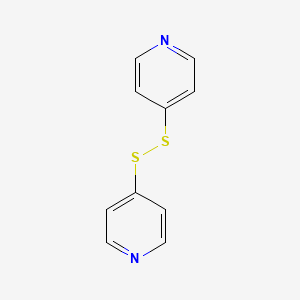

Structure

3D Structure

特性

IUPAC Name |

4-(pyridin-4-yldisulfanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBAPGWWRFVTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1SSC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181045 | |

| Record name | 4,4'-Dipyridyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Dipyridyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2645-22-9 | |

| Record name | 4,4′-Dithiodipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2645-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dipyridyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aldrithiol-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dipyridyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dithiodipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIPYRIDYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI4LXL5JH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,4'-Dipyridyl Disulfide: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, reactivity, and applications of 4,4'-Dipyridyl Disulfide, a pivotal reagent in biochemical and pharmaceutical research. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of its core chemical characteristics, experimental applications, and its role in cellular signaling pathways.

Core Chemical Properties

This compound, also known as 4,4'-dithiodipyridine or Aldrithiol-4, is an organic disulfide compound.[1][2][3][4] It is characterized by two pyridine (B92270) rings linked by a disulfide bond.[5] This structure imparts unique redox properties, making it a highly reactive and versatile tool in various scientific disciplines.[5] The compound typically appears as a white to yellow-orange crystalline powder.[5][6][7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Synonyms | 4,4'-Dithiodipyridine, Aldrithiol-4, 4-PDS, DTDP | [1][2][7][8] |

| CAS Number | 2645-22-9 | [1][2][4][6] |

| Molecular Formula | C₁₀H₈N₂S₂ | [1][2][6][9] |

| Molecular Weight | 220.31 g/mol | [1][6][8][9] |

| Melting Point | 72-80 °C (lit.) | [6][8][9] |

| Boiling Point | 356.1 ± 17.0 °C (Predicted) | [8] |

| Appearance | White to yellow-orange crystalline powder | [5][6][7] |

| Solubility | Soluble in 95% ethanol; does not mix well with water. | [7][8][10] |

| Storage Conditions | 0-8 °C, protect from light. | [6] |

Reactivity and Mechanism of Action

The primary reactivity of this compound stems from its disulfide bond, which readily participates in thiol-disulfide exchange reactions.[11][12] This makes it a potent thiol oxidant. In the presence of a compound containing a free thiol group (R-SH), the disulfide bond in this compound is cleaved, resulting in the formation of a mixed disulfide and the release of one molecule of 4-thiopyridone. This reaction is the basis for its widespread use in the quantification of thiols. The reaction can be monitored spectrophotometrically due to the strong absorbance of the 4-thiopyridone product.[13]

The reactivity of this compound is influenced by pH. Electron-withdrawing groups on the pyridine ring can lower the pKa of the corresponding thiol, leading to a higher concentration of the more nucleophilic thiolate anion at a given pH, which can enhance the rate of thiol-disulfide exchange.[14]

Key Applications in Research and Development

This compound has a broad range of applications in scientific research, particularly in the fields of biochemistry, drug development, and materials science.

-

Biochemical Research : It is extensively used as a reagent for the quantification of thiol groups in proteins and other biological molecules.[15][16] Its ability to react with both accessible and buried thiol groups makes it a valuable tool for studying protein structure and conformation.[16]

-

Pharmaceutical Development : The disulfide bond is a key feature in many drug delivery systems. The redox-responsive nature of this bond allows for the targeted release of drugs in specific cellular environments, such as the reducing environment of the cytoplasm.[17] this compound and its derivatives are used to create these redox-sensitive linkers in prodrugs and drug-carrier conjugates.

-

Materials Science : It is employed in the modification of gold surfaces to create self-assembled monolayers (SAMs).[4] The thiol groups generated from the disulfide bond readily bind to gold, allowing for the functionalization of surfaces for applications in biosensors and biocompatible materials.[18]

Experimental Protocols

Quantification of Thiols using this compound

This protocol outlines a general procedure for the spectrophotometric quantification of thiol groups in a sample.

Materials:

-

This compound (DTDP) solution (e.g., 2 mM in a suitable buffer)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

-

Sample containing thiol groups

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a blank solution by adding the DTDP solution to the buffer in a cuvette.

-

Measure the absorbance of the blank at the appropriate wavelength (typically around 324 nm for the 4-thiopyridone product).

-

Add the thiol-containing sample to the cuvette.

-

Mix gently and incubate for a sufficient time for the reaction to go to completion (this may vary depending on the sample).

-

Measure the final absorbance of the solution at the same wavelength.

-

The concentration of thiol groups can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-thiopyridone (approximately 19,800 M⁻¹cm⁻¹ at 324 nm).[16]

Modification of Gold Surfaces

This protocol provides a general workflow for the formation of a self-assembled monolayer of this compound on a gold surface.

Materials:

-

Gold substrate (e.g., gold-coated slide or electrode)

-

Cleaning solution (e.g., Piranha solution - EXTREME CAUTION REQUIRED )

-

Absolute ethanol

-

Solution of this compound in a suitable solvent (e.g., ethanol)

-

Nitrogen gas for drying

Procedure:

-

Cleaning the Gold Substrate: Thoroughly clean the gold substrate to remove any organic contaminants. This can be done using a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by UV/Ozone cleaning.[18] Rinse the substrate extensively with deionized water and then with absolute ethanol. Dry the substrate under a stream of nitrogen.

-

SAM Formation: Immerse the clean, dry gold substrate in a solution of this compound (e.g., 1 mM in ethanol).[18] The disulfide will cleave and the resulting thiol groups will chemisorb onto the gold surface. The immersion time can vary from a few hours to overnight to ensure the formation of a well-ordered monolayer.[19]

-

Rinsing and Drying: After incubation, remove the substrate from the solution and rinse it thoroughly with the same solvent to remove any non-specifically adsorbed molecules. Dry the functionalized surface under a gentle stream of nitrogen.

Signaling Pathways and Logical Relationships

This compound, as a potent thiol oxidant, can significantly impact cellular redox homeostasis and signaling pathways that are regulated by the thiol-disulfide status of proteins.

Thiol-Disulfide Exchange Reaction

The fundamental reaction of this compound with a thiol-containing molecule is a thiol-disulfide exchange. This reaction is central to its mechanism of action and its utility in various assays.

Caption: General mechanism of thiol-disulfide exchange with this compound.

Impact on the Glutathione (B108866) Redox Cycle

In a cellular context, this compound can perturb the glutathione redox cycle. Glutathione (GSH) is a major intracellular antioxidant, and its reduced state is maintained by the enzyme glutathione reductase. By oxidizing GSH to glutathione disulfide (GSSG), this compound can induce oxidative stress. This disruption can affect numerous downstream signaling pathways. Genes such as GLR1 (glutathione reductase) are crucial for cellular survival in the presence of this compound.[11][12]

Caption: Disruption of the glutathione redox cycle by this compound.

Interaction with the PDI-Ero1p Pathway in the Endoplasmic Reticulum

The protein disulfide isomerase (PDI) and the endoplasmic reticulum oxidoreductin 1 (Ero1p) pathway are essential for the correct folding of proteins in the endoplasmic reticulum (ER) by catalyzing the formation and isomerization of disulfide bonds. This compound can act as an external source of oxidizing equivalents for this pathway, potentially rescuing certain defects in Ero1p function.[20] This interaction highlights its ability to influence protein folding and ER homeostasis.

Caption: this compound as an oxidant in the PDI-Ero1p protein folding pathway.

Conclusion

This compound is a cornerstone reagent for researchers in the life sciences and materials science. Its well-characterized reactivity, particularly in thiol-disulfide exchange reactions, underpins its utility in a wide array of applications, from quantifying cellular thiols to constructing sophisticated drug delivery systems and functionalized surfaces. A thorough understanding of its chemical properties and reactivity is essential for its effective application in research and development. This guide provides a foundational overview to aid scientists in leveraging the full potential of this versatile molecule.

References

- 1. 4,4'-Dithiodipyridine | C10H8N2S2 | CID 75846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine, 4,4'-dithiobis- [webbook.nist.gov]

- 3. This compound | SGD [yeastgenome.org]

- 4. scbt.com [scbt.com]

- 5. CAS 2645-22-9: 4,4′-Dithiodipyridine | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. guidechem.com [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 2645-22-9 [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Cytoplasmic glutathione redox status determines survival upon exposure to the thiol-oxidant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. The thiol oxidant dipyridyl disulfide can supply the PDI-Ero1p pathway with additional oxidative equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]

4,4'-Dipyridyl Disulfide: A Technical Guide for Researchers

CAS Number: 2645-22-9

Abstract

This technical guide provides an in-depth overview of 4,4'-Dipyridyl disulfide (CAS No. 2645-22-9), a versatile organosulfur compound.[1][2][3] Also known by synonyms such as 4,4'-Dithiodipyridine and Aldrithiol-4, this reagent is characterized by two pyridine (B92270) rings linked by a disulfide bond.[3] Its primary utility stems from its reactivity as a thiol oxidant, enabling its participation in thiol-disulfide exchange reactions. This property makes it an invaluable tool in biochemical research for the quantification of thiol groups and in the study of redox biology. Furthermore, its applications extend to pharmaceutical development, where it is explored for its role in drug delivery systems, and in materials science as a cross-linking agent for polymers.[2] This document details the physicochemical properties, synthesis, reactivity, and key experimental applications of this compound, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a white to pale yellow or orange powder.[2][4] It is an organic disulfide formed from the formal oxidative dimerization of 4-thiopyridine.[4][5] The molecule consists of two pyridine rings connected at the 4-position by a disulfide bridge.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2645-22-9 | [1][2][3][6][7][8] |

| Molecular Formula | C10H8N2S2 | [1][2][3][4] |

| Molecular Weight | ~220.31 g/mol | [1][4][9] |

| IUPAC Name | 4-(pyridin-4-yldisulfanyl)pyridine | [1][3] |

| Appearance | White to pale yellow/orange crystalline powder | [2][4] |

| Melting Point | 72-80 °C (76-78 °C lit.) | [2][6] |

| Solubility | Soluble in 95% ethanol (B145695) (5%, clear) | [4][6] |

| Storage Temperature | 2-8°C, Protect from Light | [2][4][6] |

Synthesis

The primary method for the synthesis of this compound is through the oxidative dimerization of 4-thiopyridine.[1] This process involves the formation of a disulfide bond between two thiol groups from separate 4-thiopyridine molecules, typically facilitated by a suitable oxidizing agent. The reaction conditions, such as pH and temperature, can be optimized to improve the yield and purity of the final product.

Caption: General workflow for the synthesis of this compound.

Reactivity and Mechanism of Action

The core reactivity of this compound lies in its disulfide bond, which readily participates in thiol-disulfide exchange reactions. It acts as a thiol oxidant, reacting with free sulfhydryl groups (thiols) to form a mixed disulfide. This reaction liberates one molecule of 4-thiopyridone (the tautomer of 4-mercaptopyridine), a chromophore that can be quantified spectrophotometrically. This reactivity is particularly pronounced at lower pH levels.[1]

In biological systems, this reactivity allows it to modify proteins by oxidizing thiol groups on cysteine residues, which can alter protein function and stability.[1] This can induce oxidative stress within cells and has been shown to activate signaling pathways responsive to such stress, including the activation of transcription factors like Yap1p.[1]

Caption: Reaction of this compound with a generic thiol (R-SH).

Applications in Research and Drug Development

The unique reactivity of this compound has led to its use in a variety of scientific applications.

-

Biochemical Research: It is widely used as a reagent for the quantitative determination of free thiol groups in proteins and other biological molecules.[1] It is also employed to study redox biology and the effects of sulfhydryl oxidation on protein function.[10] For instance, it has been used to investigate the dissociation of the GroEL protein complex.[1]

-

Pharmaceutical Development: The compound is explored for its potential in drug delivery systems.[2] The formation of disulfide bonds is a key strategy in creating bioconjugates, where peptides or drugs can be linked to lipids or other carriers.[11] These disulfide linkages are relatively stable but can be cleaved under the reducing conditions found inside cells, allowing for targeted drug release.[11]

-

Materials Science and Biosensors: this compound is used to modify gold surfaces by forming self-assembled monolayers.[1][6][8] These modified surfaces can then be used to immobilize proteins for interaction studies, forming the basis of various biosensors.[1]

-

Polymer Chemistry: It serves as an effective cross-linking agent in the synthesis of polymers, which can enhance the mechanical and thermal stability of the resulting materials.[2]

Experimental Protocols

Spectrophotometric Quantification of Thiols

This protocol outlines the use of this compound for determining the concentration of thiol groups in a sample, a method often referred to as a modified Ellman's assay. The reaction produces 4-thiopyridone, which has a distinct absorbance maximum.

Materials:

-

This compound solution (e.g., 10 mM in ethanol)

-

Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

-

Thiol-containing sample (e.g., protein solution)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a blank by adding the reaction buffer and the this compound solution to a cuvette.

-

Add the thiol-containing sample to a separate cuvette containing the reaction buffer.

-

Initiate the reaction by adding the this compound solution to the sample cuvette. Mix gently.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 5-10 minutes) to allow the reaction to complete.

-

Measure the absorbance of the solution at the appropriate wavelength for 4-thiopyridone (typically around 324 nm, though the shift upon reaction is key).

-

The concentration of thiol groups can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 4-thiopyridone, b is the path length of the cuvette, and c is the concentration.

Caption: A typical workflow for the spectrophotometric quantification of thiols.

Role in Signaling Pathways

The ability of this compound to oxidize cellular thiols directly links it to oxidative stress signaling. By depleting the pool of reduced thiols (like glutathione), it can disrupt the cellular redox balance, which is a trigger for stress-response pathways.

Caption: Implication of this compound in an oxidative stress pathway.

References

- 1. Buy this compound | 2645-22-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4,4'-Dithiodipyridine | C10H8N2S2 | CID 75846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2645-22-9 [chemicalbook.com]

- 7. This compound | 2645-22-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 2645-22-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. WikiGenes - Aldrithiol-4 - 4-pyridin-4-yldisulfanylpyridine [wikigenes.org]

- 11. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

4,4'-Dipyridyl Disulfide: A Technical Guide for Researchers

Introduction: 4,4'-Dipyridyl disulfide, also known as 4,4'-dithiodipyridine, is an organic disulfide compound with the molecular formula C₁₀H₈N₂S₂.[1] It is characterized by two pyridine (B92270) rings linked by a disulfide bond.[1] This symmetrical organodisulfide is a highly reactive thiol oxidant, making it a valuable tool in biochemical research, pharmaceutical development, and materials science.[1] This guide provides an in-depth overview of its properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₈N₂S₂ | [1][2][3][4] |

| Molecular Weight | 220.31 g/mol | [1][2][5] |

| Appearance | White to pale yellow powder | [3] |

| Melting Point | 76-78 °C | [2] |

| Solubility | Soluble in 95% Ethanol | |

| CAS Number | 2645-22-9 | [2] |

Synthesis

This compound is synthesized through the oxidative dimerization of 4-thiopyridine.[1][2][5] This reaction involves an oxidizing agent that facilitates the formation of the disulfide bond between two thiol groups.[1] The yield and purity of the final product can be optimized by controlling reaction conditions such as temperature and pH.[1]

Key Applications

The versatile reactivity of this compound lends itself to a wide range of applications in various scientific fields.

Biochemical Research:

-

Thiol Quantification: It is widely used as a reagent for measuring the concentration of thiol groups in biochemical assays.[1]

-

Redox Biology: Its ability to react with thiols allows for the study of redox states and oxidative stress in biological systems.[1] It can induce oxidative stress, particularly at low pH levels.[1]

-

Protein Studies: Researchers have used this compound to induce the dissociation of the GroEL protein complex, aiding in the study of its structure and function.[1]

Pharmaceutical and Drug Development:

-

Drug Delivery: Pyridyl disulfide chemistry is employed in bioconjugation to create drug delivery systems, such as anchoring cysteine-terminal peptides to thiol-reactive lipids in liposomal formulations.[6] This allows for the targeted delivery and release of cargo molecules.[6][7] Disulfide bonds are stable in circulation but can be cleaved by intracellular reducing agents like glutathione (B108866), enabling targeted drug release.[7]

-

Drug Metabolism and Activation: It is investigated for its potential role in drug metabolism and activation processes.[1]

-

Bioactive Compound Synthesis: It serves as a building block for the synthesis of various bioactive compounds.[3]

Material Science:

-

Polymer Chemistry: It acts as a cross-linking agent in the synthesis of polymers, enhancing their mechanical properties and thermal stability.[3]

-

Surface Modification: this compound is used to modify self-assembled monolayers on gold surfaces, which can then be used to attach biomolecules for applications in biosensors and protein-protein interaction studies.[1][2][8]

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its function as a potent and specific thiol oxidant.[1][9] It participates in thiol-disulfide exchange reactions, where it reacts with cellular thiols (R-SH), such as those in glutathione (GSH) or cysteine residues in proteins, to form mixed disulfides.[1] This reaction alters the cellular redox state and can lead to oxidative stress.[1]

Studies in yeast have shown that this compound is highly toxic, impairing growth at low micromolar concentrations.[9] Its toxicity is linked to the oxidation of cellular thiols, leading to an increase in the disulfide form of glutathione (GSSG) and a more oxidizing glutathione redox potential in the cytosol.[9] This specific "disulfide stress" is a key mechanism of its biological impact.[9] Consequently, cellular components involved in maintaining the glutathione and thioredoxin antioxidant pools are crucial for resistance to this compound.[9]

Figure 1: Thiol-disulfide exchange reaction of this compound with cellular thiols.

Experimental Protocols

1. Spectrophotometric Quantification of Thiols

This compound can be used for the spectrophotometric estimation of thiols. The principle of this assay is the displacement of one of the pyridyl groups by a thiol, which liberates the 4-mercaptopyridine (B10438) (4-pyridinethiol) anion. This anion has a different UV absorbance maximum than the parent disulfide.

-

Reagents:

-

1 mM solution of this compound in ethanol.

-

Buffer solution at pH 9.

-

Thiol-containing sample.

-

-

Procedure:

-

Prepare a blank solution containing the buffer.

-

Add a known volume of the thiol-containing sample to the buffer.

-

Add the 1 mM this compound solution.

-

Measure the absorbance at 285 nm, which corresponds to the 4-pyridinethiol anion. The absorbance of the disulfide is maximal at 324 nm.

-

The concentration of the thiol can be determined using the Beer-Lambert law, with a known extinction coefficient for the 4-pyridinethiol anion.[2]

-

2. Purification by Recrystallization

To obtain high-purity this compound, recrystallization is a common method.

-

Solvents: Water, ethanol, acetone, benzene, or petroleum ether can be used as recrystallization solvents.[2]

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

Comparison with Structurally Similar Compounds

| Compound | Structure Type | Primary Use | Key Features |

| This compound | Organic Disulfide | Redox biology research | Highly reactive thiol oxidant.[1] |

| Dithiothreitol (DTT) | Reducing Agent | Protein stabilization | Strong reducing agent that prevents oxidation of thiols.[1] |

| Cystamine | Organic Disulfide | Antioxidant properties | Derived from two cysteine molecules.[1] |

Safety and Handling

This compound is considered a hazardous substance.[10] It is irritating to the eyes, respiratory system, and skin.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[3][10]

References

- 1. Buy this compound | 2645-22-9 [smolecule.com]

- 2. This compound | 2645-22-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4,4'-Dithiodipyridine | C10H8N2S2 | CID 75846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Cytoplasmic glutathione redox status determines survival upon exposure to the thiol-oxidant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Synthesis and Purification of 4,4'-Dipyridyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4,4'-dipyridyl disulfide, a crucial reagent in various biochemical and pharmaceutical applications. The document details the primary synthetic route, purification methodologies, and relevant characterization data, presented in a clear and accessible format for laboratory professionals.

Introduction

This compound, also known as 4,4'-dithiodipyridine, is an organic disulfide compound widely utilized as a thiol-specific oxidizing agent.[1][2] Its reactivity stems from the disulfide bond, which readily participates in thiol-disulfide exchange reactions. This property makes it an invaluable tool for quantifying thiol groups in proteins and other biological molecules, studying redox biology, and modifying gold surfaces for biosensor applications.[1][3] Furthermore, its derivatives are explored in pharmaceutical development for their potential roles in drug metabolism and as cross-linking agents in material science.[1][4]

Synthesis of this compound

The principal method for synthesizing this compound is the oxidative dimerization of 4-thiopyridine (also known as 4-mercaptopyridine).[1][3][5] This reaction involves the formation of a disulfide bond between two molecules of the thiol precursor in the presence of an oxidizing agent.

General Reaction Scheme

The overall chemical transformation is depicted below:

Caption: Oxidative Dimerization of 4-Thiopyridine.

While various oxidizing agents can be employed, a common and effective method utilizes atmospheric oxygen in the presence of a catalyst.

Experimental Protocol: Air Oxidation

A detailed experimental protocol for the synthesis of this compound via air oxidation is provided below. This method is advantageous due to its use of a readily available and environmentally benign oxidant.

Materials:

-

4-Thiopyridine

-

Activated Carbon

-

Anhydrous Xylene

-

Celite

Procedure:

-

Combine 4-thiopyridine (1 equivalent) and activated carbon (100 wt%) in a three-necked flask equipped with a condenser and a magnetic stirrer.

-

Add anhydrous xylene to the flask.

-

Heat the reaction mixture to 140 °C under an air atmosphere and maintain vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the activated carbon.

-

Wash the filter cake with additional xylene.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove unreacted starting material and any side products. Recrystallization is the most common and effective method for purifying this compound.[3]

Recrystallization Solvents

A variety of solvents can be used for the recrystallization of this compound. The choice of solvent will depend on the impurities present and the desired scale of purification. Commonly used solvents include:

-

Water

-

Acetone

-

Benzene

-

Petroleum Ether

Ethanol or a mixed solvent system of ethanol and water is often a good starting point for laboratory-scale purification.

Experimental Protocol: Recrystallization from Ethanol/Water

This protocol describes a general procedure for the recrystallization of this compound using a mixed solvent system of ethanol and water.

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Deionized Water

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture to a gentle boil while stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution to remove them.

-

Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached.

-

Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

-

Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering impurities.

-

Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, the crystals can be placed in a desiccator under vacuum.

Caption: Recrystallization Workflow.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈N₂S₂ | [3][5] |

| Molecular Weight | 220.31 g/mol | [3][5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 72-80 °C | [4] |

| Purity (Commercial) | ≥ 98% (HPLC) | [4][6] |

Synthesis and Purification Data (Illustrative)

| Parameter | Value |

| Synthesis | |

| Starting Material | 4-Thiopyridine |

| Oxidant | Air |

| Catalyst | Activated Carbon |

| Solvent | Xylene |

| Reaction Temperature | 140 °C |

| Typical Yield (Crude) | 70-85% |

| Purification | |

| Method | Recrystallization |

| Solvent System | Ethanol/Water |

| Expected Recovery | 80-95% |

| Final Purity | >98% |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The symmetry of the molecule results in a relatively simple spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Melting Point Analysis: The melting point of the purified product should be sharp and within the expected range, indicating a high degree of purity.

Conclusion

The synthesis of this compound via the oxidative dimerization of 4-thiopyridine, followed by purification by recrystallization, is a robust and reliable method for obtaining this important laboratory chemical. By following the detailed protocols and paying close attention to the reaction and purification parameters, researchers can consistently produce high-purity this compound for their specific applications.

References

A Comprehensive Technical Guide to the Solubility of 4,4'-Dipyridyl Disulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,4'-Dipyridyl disulfide (also known as Aldrithiol-4™), a critical reagent in biochemical and pharmaceutical research. Understanding its solubility is paramount for its effective application in various experimental and developmental workflows, including protein modification, drug delivery systems, and surface functionalization.

Core Topic: Solubility of this compound

This compound is an organic disulfide compound widely utilized for its ability to react with free sulfhydryl (thiol) groups. This reactivity forms the basis of its application in quantifying thiols, studying protein structure and function, and preparing bioconjugates. Its performance in these applications is directly dependent on its solubility in the chosen solvent system.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data for easy reference and comparison.

| Solvent | Concentration | Description | Citations |

| Methanol | 50 mg/mL | Clear to very slightly hazy, colorless to faintly brownish-yellow solution. | [1][2] |

| 95% Ethanol | 5% (w/v) | Clear, colorless to light yellow solution. | [1][2][3][4][5][6] |

| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | Clear solution. | [1][2] |

Qualitative assessments indicate that this compound exhibits moderate solubility in polar organic solvents.[7] It is also known to be recrystallizable from water, ethanol, acetone, benzene, or petroleum ether, which implies at least partial solubility in these media at elevated temperatures.[5]

Experimental Protocols

Detailed, standardized protocols for determining the solubility of a specific compound like this compound are not always published. However, the following general methodologies, adapted from standard laboratory practices for organic compounds and active pharmaceutical ingredients (APIs), can be readily applied.[2][4][8]

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

This is a widely recommended method for determining the equilibrium solubility of a compound.[4]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, crystalline powder)

-

Solvent of interest (e.g., Methanol, Ethanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary tests can help determine the necessary equilibration time.[9]

-

After equilibration, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample first.

-

Filter the withdrawn sample through a syringe filter to remove any remaining microscopic particles.

-

Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

The experiment should be performed in triplicate to ensure the reliability of the results.[4]

Protocol 2: Spectrophotometric Determination of Thiols

A primary application of this compound is the quantification of thiol groups. This protocol is based on the reaction where a thiol displaces one of the pyridyl sulfide (B99878) groups, leading to the release of 4-thiopyridone (4-pyridinethiol), which can be quantified spectrophotometrically.[5][7][10]

Objective: To quantify the concentration of a thiol-containing compound in a solution.

Materials:

-

A stock solution of this compound of known concentration (e.g., 1 mM in ethanol).[5]

-

Thiol-containing sample.

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH can be adjusted as needed; the reaction proceeds well at pH ≥ 4.5).[7]

-

UV-Vis Spectrophotometer.

Procedure:

-

Prepare a blank solution containing the reaction buffer and the same concentration of this compound as used in the sample measurement.

-

Add a known volume of the thiol-containing sample to the reaction buffer.

-

Initiate the reaction by adding a known volume of the this compound stock solution.

-

Allow the reaction to proceed to completion. The reaction time may vary depending on the specific thiol and conditions.

-

Measure the absorbance of the solution at the wavelength corresponding to the maximum absorbance of 4-thiopyridone (approximately 324 nm).[10][11] The original disulfide has a different absorption maximum.[5]

-

Calculate the concentration of the thiol using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 4-thiopyridone, b is the path length of the cuvette, and c is the molar concentration of the thiol.

Visualizations: Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: A general workflow for determining the equilibrium solubility of a compound.

Caption: The thiol-disulfide exchange reaction used for quantifying sulfhydryl groups.

References

- 1. scribd.com [scribd.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. chem.ws [chem.ws]

- 4. who.int [who.int]

- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Core Mechanism of Action of 4,4'-Dipyridyl Disulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dipyridyl disulfide, also known as 4,4'-dithiodipyridine (4-DPS), is a symmetrical organodisulfide compound that has garnered significant attention in biochemical and pharmaceutical research.[1][2] Its unique chemical properties, particularly its reactivity towards thiol groups, position it as a powerful tool for studying redox biology, protein function, and as a potential modulator of cellular signaling pathways.[3][4][5] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Thiol-Disulfide Exchange

The primary mechanism of action of this compound is its participation in thiol-disulfide exchange reactions.[3][6] This process involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond in this compound. This reaction results in the formation of a mixed disulfide between the original thiol-containing molecule and a 4-mercaptopyridine (B10438) moiety, with the concomitant release of one molecule of 4-thiopyridone.[4][7] The reaction is highly specific for thiol groups, making this compound a valuable reagent for their quantification and modification.[3][5]

The reactivity of this compound is influenced by the electron-withdrawing nature of its two pyridine (B92270) rings, which makes the disulfide bond more susceptible to nucleophilic attack compared to simple alkyl disulfides.[1] This inherent reactivity allows it to readily interact with accessible cysteine residues in proteins and low-molecular-weight thiols such as glutathione (B108866) (GSH).[3][5]

General Reaction Scheme:

R-SH + (py-S)₂ → R-S-S-py + py-SH

Where:

-

R-SH represents a thiol-containing molecule.

-

(py-S)₂ is this compound.

-

R-S-S-py is the mixed disulfide.

-

py-SH is 4-thiopyridone.

Cellular Effects and Signaling Pathways

The interaction of this compound with cellular thiols can lead to a cascade of downstream effects, primarily stemming from the induction of oxidative stress and the direct modification of protein function.

Induction of Oxidative Stress

By reacting with the intracellular glutathione pool, this compound can disrupt the cellular redox balance, leading to a state of oxidative stress.[3][5] This is characterized by an increase in the ratio of oxidized glutathione (GSSG) to reduced glutathione (GSH).[5] In yeast, this disruption of the glutathione redox status has been shown to be a key factor in the toxicity of this compound, impairing growth at micromolar concentrations.[3][5]

Modulation of Protein Function

The covalent modification of cysteine residues in proteins can significantly alter their structure and function.[1] This can lead to the inhibition or activation of enzymes, modulation of transcription factor activity, and disruption of protein-protein interactions.

One notable example is the covalent inhibition of dimethylarginine dimethylaminohydrolase (DDAH).[4] this compound acts as a "switchable electrophile," where protonation enhances its reactivity.[4] It selectively modifies an active-site cysteine residue of DDAH, leading to its inactivation.[4] This targeted inhibition showcases the potential of this compound in drug development for modulating specific enzymatic pathways.

Activation of Stress Response Pathways

In the yeast Saccharomyces cerevisiae, this compound has been implicated in the activation of the Yap1p transcription factor, a key regulator of the oxidative stress response.[3][8] While the precise mechanism of Yap1p activation by this compound is not fully elucidated, it is proposed to occur through the direct modification of cysteine residues within Yap1p. This modification leads to a conformational change that masks a nuclear export signal, resulting in the nuclear accumulation of Yap1p and the subsequent transcription of antioxidant genes.[8][9][10]

Quantitative Data

The following table summarizes key quantitative data related to the mechanism of action of this compound.

| Parameter | Value | Target/System | Reference |

| Enzyme Inhibition | |||

| kinact/KI | 0.33 M-1s-1 | Dimethylarginine dimethylaminohydrolase (DDAH) | [4] |

| Cellular Toxicity | |||

| Growth Impairment Concentration | 10–16 μM | Saccharomyces cerevisiae (yeast) | [1] |

| Spectrophotometric Properties | |||

| Molar Extinction Coefficient (ε) of 4-thiopyridone | 21,400 M-1cm-1 | at pH 7 | [2] |

Experimental Protocols

Quantification of Thiol Groups using this compound

This protocol describes a general method for the spectrophotometric quantification of thiol groups in a sample using this compound. The assay is based on the measurement of the released 4-thiopyridone, which has a strong absorbance at 324 nm.

Materials:

-

This compound (4-DPS) stock solution (e.g., 10 mM in ethanol)

-

Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

-

Thiol-containing sample

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer and the thiol-containing sample.

-

Initiate the reaction by adding a known concentration of the this compound stock solution to the cuvette. A 10-fold molar excess of the disulfide is recommended to ensure the reaction goes to completion.[1]

-

Mix the solution thoroughly and immediately start monitoring the absorbance at 324 nm over time.

-

Continue to measure the absorbance until the reading stabilizes, indicating the completion of the reaction.

-

Calculate the concentration of thiol groups using the Beer-Lambert law (A = εbc), where:

-

A is the final absorbance at 324 nm (corrected for any background absorbance).

-

ε is the molar extinction coefficient of 4-thiopyridone (21,400 M-1cm-1 at pH 7).[2]

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the thiol groups.

-

Note: For the quantification of disulfide bonds, a reduction step using a reagent like sodium borohydride (B1222165) is required prior to the addition of this compound to convert the disulfide bonds to free thiol groups.[2][11]

Inactivation of Dimethylarginine Dimethylaminohydrolase (DDAH)

This protocol provides a general framework for assessing the time- and concentration-dependent inactivation of DDAH by this compound.

Materials:

-

Purified DDAH enzyme

-

This compound stock solution

-

DDAH substrate (e.g., asymmetric dimethylarginine, ADMA)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Method for detecting DDAH activity (e.g., measuring the production of L-citrulline)

Procedure:

-

Pre-incubate the DDAH enzyme with various concentrations of this compound in the assay buffer for different time intervals.

-

Initiate the enzymatic reaction by adding the DDAH substrate (ADMA).

-

Allow the reaction to proceed for a fixed period.

-

Stop the reaction and measure the amount of product formed (e.g., L-citrulline).

-

Determine the observed rate constants (kobs) for inactivation at each concentration of this compound by plotting the natural log of the remaining enzyme activity against the pre-incubation time.

-

Calculate the second-order rate constant for inactivation (kinact/KI) by plotting the kobs values against the concentration of this compound. The slope of this line represents kinact/KI.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of thiol-disulfide exchange involving this compound.

Caption: Putative signaling pathway for Yap1p activation by this compound.

Caption: Experimental workflow for the quantification of thiol groups using this compound.

Conclusion

This compound serves as a highly specific and reactive thiol oxidant, a property that underpins its diverse applications in research and drug development. Its core mechanism of action, the thiol-disulfide exchange reaction, provides a direct means to probe and manipulate the cellular thiolstat. The ability of this compound to induce oxidative stress, covalently modify proteins, and activate stress response pathways highlights its potential as a chemical probe to unravel complex biological processes. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, is crucial for its effective utilization in advancing our knowledge of redox biology and for the development of novel therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Cytoplasmic glutathione redox status determines survival upon exposure to the thiol-oxidant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yap1p, the central regulator of the S. cerevisiae oxidative stress response, is activated by allicin, a natural oxidant and defence substance of garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Yap1p Activates Gene Transcription in an Oxidant-Specific Fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multistep disulfide bond formation in Yap1 is required for sensing and transduction of H2O2 stress signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Redox Potential of 4,4'-Dipyridyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dipyridyl disulfide, also known as 4,4'-dithiodipyridine, is a symmetrical organosulfur compound with the molecular formula C₁₀H₈N₂S₂. It is widely recognized in biochemical research for its high reactivity as a thiol oxidant, enabling the study of redox biology and the quantification of thiol groups. Its ability to participate in thiol-disulfide exchange reactions makes it a valuable tool for investigating cellular oxidative stress responses and developing novel therapeutic agents. This technical guide provides a comprehensive overview of the redox potential of this compound, detailed experimental protocols for its determination, and its role in relevant signaling pathways.

Redox Potential of this compound

The redox potential of a compound quantifies its tendency to acquire electrons and be reduced. For this compound, the redox process involves the reversible cleavage of the disulfide bond to form two molecules of 4-thiopyridone.

RSSR + 2e⁻ + 2H⁺ ⇌ 2RSH

Where RSSR is this compound and RSH is 4-thiopyridone.

Table 1: Qualitative Electrochemical Characteristics of this compound

| Property | Description | Reference |

| Electrochemical Behavior | Participates in oxidation-reduction reactions due to the disulfide linkage. | [1] |

| Reactivity | Acts as a highly reactive thiol oxidant, readily undergoing thiol-disulfide exchange. | [2] |

| Application in Electrochemistry | Used to modify gold surfaces for protein and electrochemical studies. |

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to investigate the redox properties of chemical species.[3][4] A typical experimental setup and procedure to determine the redox potential of this compound are outlined below.

Materials and Equipment

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., Platinum wire)

-

-

Solution of this compound (typically in the mM range)

-

Supporting electrolyte solution (e.g., 0.1 M KCl or other suitable salt in a buffer of desired pH)

-

Inert gas (e.g., Nitrogen or Argon) for deaeration

Procedure

-

Preparation of the Analyte Solution: Dissolve a known concentration of this compound in the supporting electrolyte solution. The choice of solvent and buffer system is critical and should be reported with the results. For aqueous studies, a phosphate (B84403) or acetate (B1210297) buffer system can be used to control the pH.

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent used for the electrolyte solution.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

-

Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat, including the initial potential, final potential, and scan rate. The potential window should be wide enough to observe the reduction and subsequent oxidation of the disulfide.

-

Initiate the potential sweep. The potential is swept linearly from the initial to the final potential and then reversed.

-

Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

-

Perform measurements at various scan rates to investigate the reversibility of the redox process.

-

-

Data Analysis:

-

From the cyclic voltammogram, determine the cathodic peak potential (Epc) and the anodic peak potential (Epa).

-

The formal reduction potential (E°') can be estimated as the midpoint of the cathodic and anodic peak potentials: E°' = (Epc + Epa) / 2 .

-

The separation between the peak potentials (ΔEp = |Epa - Epc|) provides information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25°C, where n is the number of electrons transferred.

-

References

Spectroscopic Properties of 4,4'-Dipyridyl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 4,4'-Dipyridyl disulfide (4,4'-DPDS), a symmetrical disulfide widely utilized in biochemistry and materials science. This document details the ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) characteristics of the molecule. Furthermore, it outlines detailed experimental protocols for acquiring these spectroscopic data and visualizes key chemical and experimental workflows.

Introduction

This compound, also known as Aldrithiol-4, is a versatile chemical reagent primarily employed as a thiol-reactive compound. Its utility spans from the quantification of free sulfhydryl groups in proteins to the formation of self-assembled monolayers on gold surfaces for biosensor development, and as a component in redox-responsive polymeric materials. A thorough understanding of its spectroscopic signature is paramount for its effective application and characterization in these diverse fields. This guide serves as a centralized resource for the key spectroscopic data and methodologies related to this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

UV-Vis Spectroscopy

| Parameter | Value | Solvent/Conditions |

| λmax | 324 nm | Ethanol[1] |

| Molar Absorptivity (ε) | Data not available | - |

| λmax (after reaction with thiol) | 285 nm | pH 9[1] |

| Molar Absorptivity (ε) of 4-thiopyridone | ~19,800 M⁻¹cm⁻¹ | at 324 nm[2] |

NMR Spectroscopy

Table 2.2.1 Predicted ¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.5 | Doublet | Protons ortho to Nitrogen |

| ~7.3 | Doublet | Protons meta to Nitrogen |

Table 2.2.2 Predicted ¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~150 | Carbon ortho to Nitrogen |

| ~121 | Carbon meta to Nitrogen |

| ~155 | Carbon para to Nitrogen (attached to S) |

Infrared (IR) Spectroscopy

The following prominent absorption bands are identified from the gas-phase IR spectrum available from the NIST Chemistry WebBook.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1580 | Strong | C=C/C=N ring stretching |

| ~1470 | Medium | C=C/C=N ring stretching |

| ~1400 | Strong | C-H in-plane bend |

| ~1090 | Medium | Ring breathing mode |

| ~810 | Strong | C-H out-of-plane bend |

| ~540 | Medium | S-S stretch |

Raman Spectroscopy

Experimental Raman data for this compound was not found in the surveyed literature. The following are characteristic Raman shifts for the closely related compound 4,4'-bipyridine, which are expected to be similar for the pyridine (B92270) ring vibrations.[4]

| Raman Shift (cm⁻¹) | Assignment (for 4,4'-bipyridine) |

| 980 | Ring breathing mode |

| 1215 | C-H in-plane bend |

| 1285 | Ring stretching |

| 1493 | Ring stretching |

| 1593 | Ring stretching |

Mass Spectrometry

| Parameter | Value | Method |

| Molecular Weight | 220.31 g/mol | - |

| Molecular Ion (M⁺) | m/z 220 | Electron Ionization (EI) |

| Key Fragment Ion | m/z 110 | Cleavage of the S-S bond (C₅H₄NS⁺) |

| Key Fragment Ion | m/z 78 | Pyridine radical cation (C₅H₄N⁺) |

Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy

Objective: To determine the absorption maximum (λmax) of this compound.

Materials:

-

This compound

-

Spectrophotometric grade ethanol (B145695)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in ethanol (e.g., 1 mM).

-

Dilute the stock solution with ethanol to a final concentration of approximately 0.05 mM.

-

Calibrate the spectrophotometer with ethanol as the blank.

-

Record the absorption spectrum of the this compound solution from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy (ATR Method)

Objective: To obtain the infrared absorption spectrum of solid this compound.

Materials:

-

This compound (solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (Electron Ionization)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.

Materials:

-

This compound

-

Mass spectrometer with an Electron Ionization (EI) source and a direct insertion probe.

Procedure:

-

Load a small amount of the sample onto the direct insertion probe.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Identify the molecular ion peak and the major fragment ions.

Visualizations of Key Workflows and Reactions

The following diagrams, generated using Graphviz, illustrate important applications and reactions involving this compound.

Caption: Thiol-Disulfide Exchange Reaction of this compound.

Caption: Workflow for Protein Thiol Quantification.

Caption: Gold Surface Modification for Protein Immobilization.

References

An In-depth Technical Guide to Thiol-Disulfide Exchange Reactions with 4,4'-Dipyridyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiol-disulfide exchange reaction involving 4,4'-dipyridyl disulfide (4,4'-DPS), a versatile reagent in biochemistry and pharmaceutical sciences. This document details the reaction's core principles, kinetics, applications, and experimental protocols, offering valuable insights for professionals in research and drug development.

Core Principles of the Thiol-Disulfide Exchange Reaction

The thiol-disulfide exchange is a fundamental reaction in chemistry and biology, underpinning processes such as protein folding, redox signaling, and the mechanism of action for certain drugs. The reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R'). This results in the formation of a new disulfide bond and the release of a new thiol.

The reaction with this compound (also known as 4,4'-dithiodipyridine or Aldrithiol-4) is particularly useful due to its chromogenic nature.[1][2] When a thiol-containing compound reacts with 4,4'-DPS, one of the products is 4-thiopyridone (4-PT), which exhibits strong absorbance at approximately 324 nm.[3] This property allows for the straightforward spectrophotometric quantification of thiols.[1][2] The reaction is significantly faster with the thiolate anion, making the reaction rate highly dependent on the pH of the solution.[4][5]

The general mechanism can be summarized as follows:

R-SH + 4,4'-DPS → R-S-S-4-pyridyl + 4-thiopyridone

This reaction is favored by the formation of the stable 4-thiopyridone tautomer.[3]

Kinetics and Influencing Factors

The rate of the thiol-disulfide exchange reaction with 4,4'-DPS is influenced by several factors:

-

pH: The concentration of the highly reactive thiolate anion increases with pH, thus accelerating the reaction rate.[4][6] An advantage of 4,4'-DPS over other reagents like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is its high reactivity at lower pH values (≥ 4.5).[7]

-

Solvent: The reaction can be performed in both aqueous and non-aqueous solvents, which is advantageous for quantifying thiols in various environments.[1][7] However, the solvent can influence the reaction kinetics and the absorption maximum of the 4-thiopyridone product.[2]

-

Concentration of Reactants: To simplify the kinetic profile and drive the reaction to completion, a significant excess of this compound (typically 10-fold) is recommended.[1]

-

Temperature: Like most chemical reactions, the rate of thiol-disulfide exchange generally increases with temperature, following the Arrhenius equation.[4][6]

-

Presence of Oxygen: Aerobic conditions can introduce variability due to the oxidation of thiols, which can complicate the kinetic analysis.[1][2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable for precise kinetic studies.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the thiol-disulfide exchange reaction with this compound.

| Parameter | Value | Conditions | Reference |

| Molar Extinction Coefficient (ε) of 4-thiopyridone | 21,000 M⁻¹cm⁻¹ | pH 3-7 | [3] |

| Wavelength of Maximum Absorbance (λmax) of 4-thiopyridone | 324 nm | pH 3-7 | [3] |

| Wavelength of Maximum Absorbance (λmax) of 4-thiopyridone | 344 - 360 nm | Organic solvent with triethylamine (B128534) and acetic acid | [7] |

| Thiol Quantification Limit of Detection | 3 µM | In organic solvent | [7] |

| Thiol Quantification Upper Limit | ~40 µM | In organic solvent on a typical spectrophotometer | [7] |

| Thiol Quantification Limit of Detection with HPLC | Picomolar range | Reverse-phase HPLC | [8][9] |

Table 1: Spectrophotometric and Sensitivity Data for Thiol Quantification using this compound.

| Factor | Observation | Significance | Reference |

| pH | Reaction rate increases with pH. Can be used at pH ≥ 4.5. | Allows for thiol quantification in acidic conditions where other reagents may not be suitable. | [4][7] |

| Solvent | λmax and εeff are sensitive and variable in non-aqueous systems. | Method validation is crucial for accurate quantification in organic solvents. | [1][2] |

| Excess Disulfide | A 10-fold excess of 4,4'-DPS speeds up chromophore production and simplifies kinetics. | Ensures the reaction goes to completion for accurate endpoint measurements. | [1] |

| Oxygen | Aerobic oxidation of thiols can be a pernicious factor, adding a timing variable. | Working under air-free conditions is strongly encouraged for kinetic studies. | [1][2] |

Table 2: Key Factors Influencing the Thiol-Disulfide Exchange Reaction with this compound.

Applications in Research and Drug Development

The unique properties of this compound have led to its widespread use in various scientific and industrial applications:

-

Thiol Quantification: This is the most common application, enabling the precise measurement of free sulfhydryl groups in proteins, peptides, and other molecules in both biological and non-biological samples.[1][2][8] Its utility in non-aqueous solvents makes it particularly valuable for materials science research.[1]

-

Protein Chemistry: 4,4'-DPS is used to modify cysteine residues in proteins, allowing for the introduction of labels, crosslinkers, or other functionalities.[10] It is also employed to study the accessibility and reactivity of protein thiols.[11]

-

Drug Delivery: The disulfide bond is a key component of redox-responsive drug delivery systems.[12] Linkers containing a pyridyl disulfide moiety can be conjugated to drugs or targeting ligands.[13][14] These systems are designed to be stable in the bloodstream and release their therapeutic payload in the reducing environment of the cell interior, particularly in cancer cells which have higher concentrations of glutathione.[12][14]

-

Surface Modification: this compound is utilized to modify gold surfaces for protein studies and the development of biosensors.[10]

Detailed Experimental Protocols

Spectrophotometric Quantification of Thiols in Aqueous Solution

This protocol provides a general method for determining the concentration of a thiol in an aqueous buffer.

Materials:

-

This compound (4,4'-DPS) stock solution (e.g., 10 mM in ethanol).

-

Thiol-containing sample.

-

Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.0). The pH can be adjusted based on the pKa of the thiol and the desired reaction rate.

-

UV-Vis Spectrophotometer.

-

Cuvettes.

Procedure:

-

Prepare the Reaction Mixture: In a cuvette, add the reaction buffer and the thiol-containing sample. The final concentration of the thiol should be within the linear range of the assay.

-

Initiate the Reaction: Add a 10-fold molar excess of the 4,4'-DPS stock solution to the cuvette. Mix thoroughly by inverting the cuvette.

-

Incubate: Allow the reaction to proceed at room temperature. The incubation time will depend on the reactivity of the thiol and the pH of the solution. For many thiols, the reaction is complete within minutes.[11]

-

Measure Absorbance: Measure the absorbance of the solution at 324 nm against a reagent blank (buffer + 4,4'-DPS).

-

Calculate Thiol Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the released 4-thiopyridone, which is stoichiometric to the initial thiol concentration.

-

A = Absorbance at 324 nm

-

ε = Molar extinction coefficient of 4-thiopyridone (21,000 M⁻¹cm⁻¹)[3]

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration of 4-thiopyridone (and thus the initial thiol) in M

-

Quantification of Protein Thiols

This protocol is adapted for measuring the number of accessible free thiols in a protein sample.

Materials:

-

Same as in 5.1.

-

Protein sample of known concentration.

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer.

-

Set up Reaction and Blank: Prepare a sample cuvette with the protein solution and a reference cuvette with only the buffer.

-

Initiate Reaction: Add a 10-fold molar excess of 4,4'-DPS to both the sample and reference cuvettes. Mix gently.

-

Incubate: Incubate at room temperature for a sufficient time to ensure complete reaction with all accessible thiols. This may require optimization for different proteins.

-

Measure Absorbance: Measure the absorbance of the sample at 324 nm against the reference cuvette.

-